REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1.[C:14]([C:18]1[CH:25]=[CH:24][C:21]([CH2:22][Cl:23])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15].C(=O)([O-])[O-].[Na+].[Na+].CN(C)C=O>O>[ClH:23].[C:14]([C:18]1[CH:25]=[CH:24][C:21]([CH2:22][N:2]([CH2:3][C:4]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:7]=[CH:6][CH:5]=2)[CH3:1])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15] |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
CNCC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
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was stirred at 50° C. for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with benzene
|
Type
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WASH
|
Details
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the benzene solution was washed with water
|
Type
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DISTILLATION
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Details
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After distilling away benzene, 3 ml of concentrated hydrochloric acid
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
at cooling
|
Type
|
CUSTOM
|
Details
|
An excess of hydrochloric acid was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
a suitable amount of acetone was added
|
Type
|
CUSTOM
|
Details
|
White crystal (5.9 g) was precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)(C)C1=CC=C(CN(C)CC2=CC=CC3=CC=CC=C23)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |